Cas no 1804721-08-1 (Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C10H9BrF3NO4/c1-2-18-9(17)6-4-15-8(19-10(12,13)14)7(16)5(6)3-11/h4,16H,2-3H2,1H3
- InChIKey: SWGCGLHHMYGEST-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(=NC=C1C(=O)OCC)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 316
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 68.6
Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095961-1g |
Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate |
1804721-08-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804721-08-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804721-08-1, is a compound of significant interest in the field of pharmaceutical chemistry. Its unique structural features, combining a bromomethyl group and a trifluoromethoxy substituent on a pyridine backbone, make it a valuable intermediate in the synthesis of various bioactive molecules. This article explores the compound's chemical properties, synthetic applications, and its relevance in contemporary drug discovery efforts.
The molecular structure of Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate encompasses several functional groups that contribute to its reactivity and utility. The bromomethyl group at the 4-position of the pyridine ring serves as a versatile electrophile, enabling nucleophilic substitution reactions that can be leveraged to introduce diverse side chains. Concurrently, the trifluoromethoxy group at the 2-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets.
In recent years, there has been growing interest in the development of fluorinated heterocycles due to their enhanced metabolic stability and improved pharmacokinetic profiles. The presence of the trifluoromethoxy group in Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate aligns with this trend, making it a promising building block for novel therapeutic agents. For instance, studies have demonstrated that trifluoromethoxy-substituted pyridines exhibit potent activity against various enzymes and receptors, including those implicated in inflammatory diseases and cancer.
The synthesis of Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate typically involves multi-step organic transformations. A common approach begins with the functionalization of a pyridine precursor, such as 2-trifluoromethoxypyridine, through selective bromination at the 4-position. Subsequent hydroxylation and esterification steps yield the desired product. These synthetic routes highlight the compound's flexibility as a scaffold for further derivatization, allowing chemists to tailor its properties for specific applications.
The utility of Ethyl 4-(bromomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxylate has been exemplified in several recent pharmaceutical research endeavors. One notable application is in the development of kinase inhibitors, where the combination of a bromomethyl group and a trifluoromethoxy strong> substituent facilitates the formation of covalent bonds with target enzymes, enhancing binding affinity. Additionally, this compound has been explored as a precursor for ligands that interact with G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic interventions.
The impact of fluorine atoms on molecular properties is well-documented, and Ethyl 4-(< strong>bromomethyl strong >)-3-hydroxy-2-(< strong >trifluor ometh oxy strong >)pyridine-5-carboxylate is no exception. The electron-withdrawing nature of fluorine not only influences electronic distributions but also enhances lipophilicity, which can improve membrane permeability and oral bioavailability. These characteristics are particularly valuable in drug design, where optimizing pharmacokinetic parameters is essential for achieving therapeutic efficacy. Recent computational studies have further elucidated how fluorination strategies can fine-tune molecular interactions, providing insights into structure-activity relationships.
In conclusion, Ethyl 4-(< strong >brom omethyl strong >)-3-hydroxy-2-(< strong >trif luorm eth oxy strong >)pyridine-5-carboxylate (CAS No. 1804721-08-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and reactivity make it an indispensable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for fluorinated heterocycles, compounds like Ethyl 4-(< strong >bromo methyl strong >)-3-hydroxy-2-(< strong >tr if luoro meth oxy strong >)pyridine-5-carboxylate are poised to play a pivotal role in next-generation drug development.
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